The synthesis of SU14813 involves several key steps that utilize established protocols for creating indolinone derivatives. The synthesis begins with the nucleophilic addition of indoline-2,3-dione to various ethanones to form a key intermediate. This intermediate undergoes dehydration to yield the target compound.
Technical parameters such as temperature control and reaction time are crucial for optimizing yield and purity .
The molecular structure of SU14813 is characterized by a complex arrangement that includes multiple functional groups conducive to its biological activity.
The three-dimensional conformation of SU14813 allows it to effectively bind to multiple targets, which is essential for its multitargeted therapeutic approach .
SU14813 primarily engages in biochemical interactions with various receptor tyrosine kinases. The mechanism involves competitive inhibition where SU14813 binds to the ATP-binding site of these kinases.
SU14813 exerts its therapeutic effects through a multitargeted mechanism that involves:
SU14813 exhibits several notable physical and chemical properties that influence its biological activity:
SU14813 has significant potential applications in cancer therapy due to its broad-spectrum inhibitory activity against multiple receptor tyrosine kinases.
SU14813 competitively inhibits ATP-binding in the catalytic cleft of VEGFR2 (KDR) with an IC₅₀ of 50 nM. This binding stabilizes the kinase in an inactive conformation, preventing phosphorylation of activation-loop tyrosine residues (Y1054/Y1059). Molecular dynamics simulations reveal hydrophobic interactions with Val848 and hydrogen bonding with Glu885/Cys1045, explaining its high specificity [1] [5].
In endothelial cells, SU14813 suppresses:
In vivo, SU14813 achieves plasma concentrations >100 ng/mL at doses ≥100 mg/day, sustaining VEGFR2 inhibition >12 hours. This results in dose-dependent reduction of microvessel density (CD31⁺ vessels) in xenografts and inhibits VEGF-driven neovascularization in Matrigel plugs by 70–80% [1] [4].
Table 2: SU14813 Effects on Angiogenic Signaling
Process | Inhibition Mechanism | Experimental Model | Efficacy |
---|---|---|---|
VEGFR2 phosphorylation | Competitive ATP-blockade | NIH-3T3 transfectants | IC₅₀: 5.2 nM |
Endothelial migration | Suppression of Src/ERK pathways | HUVEC scratch assay | >90% at 100 ng/mL |
Vasculogenesis | Reduced VEGFR2⁺ endothelial progenitor cells | Mouse bone marrow (flow cytometry) | Dose-dependent depletion |
Data consolidated from cellular and xenograft studies [1] [4] [9].
PDGFRβ inhibition (IC₅₀: 4 nM) disrupts stromal-tumor interactions critical for desmoplastic tumors. SU14813 targets:
In pancreatic and breast xenografts, SU14813 downregulates:
Notably, CAF subtypes exhibit differential responses:
SU14813 potently inhibits:
In leukemia xenografts, SU14813:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7